Arg-Asp

Descripción general

Descripción

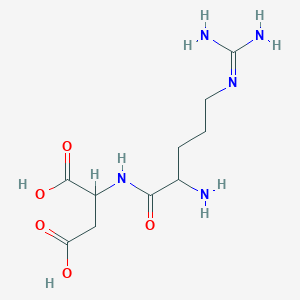

“Arg-Asp” refers to a dipeptide formed from L-arginyl and L-aspartic acid residues . The Arg-Gly-Asp sequence in the fibrinogen molecule is key in binding to the receptors on the surface of platelets .

Synthesis Analysis

The synthesis of Arg-Asp involves the formation of amide bonds between the amine and carboxylic acid functional groups in amino acids . The Arg-Gly-Asp sequence has been used in the design of a library of Arg-rich ultra-short cationic antimicrobial lipopeptides (USCLs), which exhibited excellent antimicrobial activity against clinically pathogenic microorganisms .

Molecular Structure Analysis

The molecular structure of Arg-Asp involves interactions between the amino acid side chains. For example, the interaction between Arg and Asp was defined as Arg_Asp_NH1_NH2_OD1_OD2, where NH1, NH2 for Arg and OD1, OD2 for Asp are the representative atoms .

Chemical Reactions Analysis

The chemical reactions involving Arg-Asp are primarily related to protein structure and function. The conformational flexibility of peptide chains like Arg-Asp is limited chiefly to rotations about the bonds leading to the alpha-carbon atoms .

Physical And Chemical Properties Analysis

Arg-Asp exhibits specific physical and chemical properties due to its amino acid composition. The properties of Arg and Asp include size, charge, and hydrophobicity . The salt bridge interactions between acidic amino acids (Asp) and alkaline amino acids (Arg) are the strongest residue-residue interactions .

Aplicaciones Científicas De Investigación

Biodegradable Delivery Nanosystem

Arginylaspartic acid can be found by peptide screening and used in the development of a biodegradable delivery nanosystem . This system can carry drugs to target the thrombus, reduce the dosage of the drug, and minimize system side effects .

Protein Interaction and Functional Analysis

Peptide screening with arginylaspartic acid can be used for protein interaction and functional analysis . This is especially useful in the field of agent research and development .

Epitope Screening

Arginylaspartic acid is also used in epitope screening, a process that identifies the antigenic determinants recognized by specific antibodies .

Thrombolysis Therapy

A novel urokinase/poly-α, β-d, l-aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS) was synthesized and simply prepared . Its thrombolytic potency was assayed by the bubble-rising method and in vitro thrombolytic activity by the thrombus clot lysis assay separately . This complex could provide a promising platform to enhance thrombolytic efficacy significantly and reduce the major bleeding degree .

Salt-Taste Enhancers

Arginyl dipeptides like Arg-Ser, Arg-Ala, and Arg-Gly are salt-taste enhancers and can potentially be used to reduce the salt content of food . The l-amino acid ligase RizA from B. subtilis selectively synthesizes arginyl dipeptides .

Development of Therapies for Glioblastoma

High-molecular-weight hyaluronic acid (HMW-HA) functionalized with the inhibitory fibronectin peptide Arg-Gly-Asp-Ser (RGDS) was used to produce the polymeric matrix . Liposomes encapsulating doxorubicin (DOX) were also included in the hydrogel to kill GBM cells . This hydrogel containing liposomes with therapeutic DOX concentrations presented rheological properties like a healthy brain .

Mecanismo De Acción

Target of Action

L-arginyl-L-aspartic acid, also known as H-ARG-ASP-OH or Arg-Asp, is a dipeptide composed of the amino acids arginine and aspartic acidIt’s known that peptides containing the arg-gly-asp (rgd) sequence are recognized by integrins, a family of cell adhesion receptors . Although H-ARG-ASP-OH lacks the Glycine (Gly) residue, it’s plausible that it may interact with similar targets due to the presence of Arginine (Arg) and Aspartic acid (Asp).

Mode of Action

Peptides containing the rgd sequence are known to interact with their targets (integrins) by binding to them, which results in changes in cell adhesion

Biochemical Pathways

For instance, arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule, and aspartic acid is involved in the citric acid cycle .

Pharmacokinetics

The pharmacokinetics of H-ARG-ASP-OH, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a peptide, it’s likely to be absorbed in the gut and distributed throughout the body. It may be metabolized by peptidases and other enzymes, and excreted via the kidneys . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of H-ARG-ASP-OH. For instance, factors such as pH and temperature can affect the stability of peptides. Additionally, the presence of other molecules, such as enzymes that can degrade peptides, can influence the action and efficacy of H-ARG-ASP-OH .

Direcciones Futuras

The future directions of Arg-Asp research are likely to focus on its potential applications in drug design and disease treatment. For instance, kinase-targeted drug discovery and development in relation to oncology is a promising area of research . Additionally, the use of Arg-Asp in the design of antimicrobial peptides represents another potential future direction .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O5/c11-5(2-1-3-14-10(12)13)8(18)15-6(9(19)20)4-7(16)17/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFXMYAHXJGAFC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Arg-Asp | |

CAS RN |

15706-88-4 | |

| Record name | Arginylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the Arg-Asp motif contribute to the function of certain proteins?

A1: The Arg-Asp sequence is often found within functional domains of proteins, influencing their activity and interactions. For instance, in the enzyme levansucrase from Acetobacter diazotrophicus, Asp-309 within the conserved Arg-Asp-Pro (RDP) motif plays a crucial role in catalysis. Mutating this aspartic acid to asparagine significantly reduces the enzyme's catalytic efficiency, highlighting the importance of this residue for sucrose hydrolysis.

Q2: Can you provide an example of Arg-Asp involvement in protein-protein interactions?

A2: Research on the Staphylococcus aureus enzyme Sortase A (SrtA) provides insights into the role of Arg-Asp containing peptides in protein interactions. The pentapeptide Leu-Pro-Arg-Asp-Ala (LPRDA) exhibits antivirulence activity against S. aureus by interacting with SrtA. Molecular modeling studies suggest that LPRDA binds to a flexible region within SrtA, influencing the enzyme's dynamics and potentially interfering with its function.

Q3: What is the significance of Arg-Asp pairings in protein structures?

A3: Analysis of protein structures reveals that Arg-Asp pairings, stabilized by salt bridges, are prevalent, often found within Arg-Arg-Asp/Glu clusters. These clusters frequently occur in polar environments, indicating a role for electrostatic interactions and solvation in their stability. The presence of acidic residues near Arg-Arg pairings further enhances their stability.

Q4: What is the molecular weight of the Arg-Asp dipeptide?

A4: The molecular weight of the Arg-Asp dipeptide is approximately 290.3 g/mol.

Q5: Are there any enzymes known to specifically cleave at the Arg-Asp bond?

A5: Yes, certain enzymes exhibit specificity for cleaving peptide bonds involving arginine and aspartic acid. For example, a dipeptidase isolated from human urine, identified as the released form of renal dipeptidase, efficiently cleaves the Arg-Asp bond. This enzyme, composed of four identical subunits, plays a role in the metabolism of dipeptides containing this specific amino acid sequence.

Q6: How have computational methods been used to study Arg-Asp containing peptides?

A6: Computational techniques, such as simulated annealing and molecular dynamics simulations, have been instrumental in studying the conformational preferences of Arg-Asp containing peptides. For example, researchers investigated the conformational space of the antithrombotic peptide Lys-Arg-Asp-Ser (KRDS) and its analogs using simulated annealing. They identified predominant conformational classes and related them to structural features determined from NMR spectroscopy. This study provided insights into the structure-activity relationships of these peptides.

Q7: How does altering the amino acid sequence around Arg-Asp affect biological activity?

A7: Modifications to the amino acid sequence surrounding Arg-Asp can significantly impact biological activity. In the context of antithrombotic peptides, replacing L-lysine with D-lysine in KRDS (yielding KDRDS) abolishes its activity, highlighting the importance of stereochemistry. Conversely, substituting aspartic acid and serine with glutamic acid in KRDS (resulting in KREE) maintains and even enhances the peptide's antithrombotic properties. These findings underscore the crucial role of neighboring residues in determining peptide activity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)

![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)